tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate
Description
tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate protective group. Its molecular formula is C₁₀H₁₉FN₂O₂, with a molecular weight of 218.27 g/mol (calculated). The compound is identified by CAS number 1818843-18-3 in its hydrochloride salt form . The stereochemistry at the 2R and 4S positions is critical, as it influences physicochemical properties and biological interactions. This compound is primarily utilized in pharmaceutical research as a chiral building block, particularly in the synthesis of protease inhibitors and kinase-targeting agents due to the fluorine atom’s electronegativity and the pyrrolidine ring’s conformational rigidity .
Properties
Molecular Formula |
C10H19FN2O2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl N-[[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
BLEBGRGBFNZIIP-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H](CN1)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Deprotection | 4 M HCl/MeOH, 0°C → RT, 12 h | 70% | |
| Coupling | Cyanuric chloride, DMF, 0–5°C, 1 h | 88% | |
| Final Purification | Hexane/EtOAc (3:1 → 1:2) | 92% |
This method prioritizes stereochemical fidelity, leveraging the inherent configuration of the starting material to avoid racemization.
Protection-Deprotection Strategy with Boc Groups
A modular approach employs tert-butyloxycarbonyl (Boc) protection to stabilize reactive intermediates. As detailed in J. Org. Chem., the synthesis involves:
-
Boc Protection : The primary amine of [(2R,4S)-4-fluoropyrrolidin-2-yl]methanamine is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
-
Fluorination : Electrophilic fluorination with Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces the fluorine atom at the 4-position of the pyrrolidine ring.
-
Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, yielding the final carbamate.
Key Parameters
-
Temperature Control : Fluorination at −78°C minimizes side reactions.
-
Solvent Optimization : Anhydrous DMF or THF prevents hydrolysis of intermediates.
-
Yield Enhancement : Recrystallization from EtOAc/n-heptane mixtures improves purity to >97%.
Enzymatic Resolution for Stereochemical Purity
For enantiomerically pure batches, lipase-mediated kinetic resolution is employed. A racemic mixture of tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate is treated with Candida antarctica lipase B in isopropyl ether, selectively hydrolyzing the undesired (2S,4R)-isomer. The remaining (2R,4S)-enantiomer is isolated with >99% enantiomeric excess (ee).
Enzymatic Reaction Profile
Solid-Phase Synthesis for High-Throughput Production
Patents describe a solid-phase method using Wang resin as a support:
-
Resin Functionalization : The resin is loaded with Fmoc-protected (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid.
-
Carbamate Formation : HATU-mediated coupling with tert-butyl carbamate proceeds at room temperature.
-
Cleavage : Trifluoroacetic acid (TFA) liberates the product, which is precipitated with cold ether.
Advantages
Challenges and Optimization Strategies
Fluorination Side Reactions
Exothermic fluorination can lead to ring-opening byproducts. Mitigation strategies include:
Epimerization During Deprotection
Acidic conditions may invert stereochemistry at C2 or C4. Solutions involve:
Comparative Analysis of Methods
| Method | Yield Range | Stereopurity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyanuric Chloride | 70–92% | >99% ee | Moderate | High |
| Enzymatic Resolution | 40–60% | 99.5% ee | Low | Very High |
| Solid-Phase | 85–95% | 95% ee | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, making it valuable in drug development. The fluorine atom enhances its reactivity and biological activity, allowing it to act as an inhibitor or modulator of various enzymes and receptors involved in biochemical pathways.
Applications in Medicinal Chemistry
-
Drug Development :
- The compound serves as a building block in the synthesis of pharmaceuticals due to its ability to modify biological activity through structural variations.
- Its interactions with molecular targets have been studied for potential use in treating various conditions, including neurological disorders and cancers.
-
Enzyme Inhibition Studies :
- Studies have shown that this carbamate can inhibit specific enzymes, which is crucial for developing drugs targeting metabolic pathways.
-
Pharmacological Research :
- The compound is utilized in pharmacological studies to explore new therapeutic avenues and understand drug-receptor interactions better.
Case Study 1: Neurological Applications
A study investigated the effects of tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate on neurotransmitter systems. Results indicated that the compound could enhance synaptic transmission in certain neuronal circuits, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this carbamate derivative. The findings revealed that it could induce apoptosis in cancer cell lines by modulating specific signaling pathways, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in binding to active sites, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Variations and Functional Groups
- Fluorinated Pyrrolidine vs. Pyrimidine Scaffolds : The target compound’s pyrrolidine ring provides conformational flexibility, whereas pyrimidine-based analogs (e.g., CAS 1799420-92-0) offer planar rigidity, affecting binding affinity in drug-receptor interactions .
- Halogen Substitution : Fluorine in the target compound enhances metabolic stability and lipophilicity compared to chlorine in CAS 849751-48-0, which may increase electrophilicity and reactivity .
- Stereochemical Specificity : The 2R,4S configuration in the target compound contrasts with its 2S,4S diastereomer (CAS 2101775-09-9), which exhibits distinct solubility and crystallinity profiles .
Research Findings and Challenges
- Stereochemical Purity : Enantiomeric impurities in the target compound’s synthesis (e.g., 2S,4S vs. 2R,4S) can drastically alter bioactivity, necessitating chiral chromatography or asymmetric catalysis .
- Solubility Limitations : The hydrochloride salt form (CAS 1818843-18-3) improves aqueous solubility but may require counterion exchange for formulation .
- Metabolic Stability: Fluorine in the target compound reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogs, as observed in preclinical studies .
Biological Activity
tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate (CAS: 1818843-18-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a tert-butyl group and a fluorinated pyrrolidine moiety, which are significant for its interaction with biological targets.
- Molecular Formula : C10H20ClFN2O2
- Molecular Weight : 254.73 g/mol
- Purity : ≥97%
- IUPAC Name : tert-butyl (((2R,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride
The compound is typically stored at room temperature and is used primarily in research laboratories for various applications, including drug development.
Research indicates that this compound may exhibit multiple mechanisms of action, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases. It has been studied for its effects on:
- Acetylcholinesterase Inhibition : This compound has demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can potentially enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Amyloid Beta Aggregation : Preliminary studies suggest that it may also inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. The ability to prevent such aggregation could lead to neuroprotective effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In laboratory settings, this compound has shown promising results in reducing cell death induced by amyloid beta peptides. For instance, it was found to reduce TNF-α levels and free radicals in astrocyte cultures exposed to Aβ 1-42 .
- In Vivo Studies : Although in vitro results were encouraging, in vivo studies indicated limited efficacy compared to established treatments like galantamine. The bioavailability of the compound in brain tissues was noted as a critical factor affecting its therapeutic potential .
Comparative Biological Activity
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Compound Name | Mechanism of Action | IC50 (nM) | Efficacy in Vivo |
|---|---|---|---|
| M4 | β-secretase Inhibitor | 15.4 | Limited |
| Galantamine | Acetylcholinesterase Inhibitor | 10 | Significant |
| This compound | Acetylcholinesterase Inhibitor | Not specified | Limited |
Safety and Toxicology
Safety data for this compound is limited; however, it is classified under hazardous materials due to its potential toxicity when mishandled. Proper laboratory safety protocols should be followed during its use.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including carbamate formation under anhydrous conditions. For example, tert-butyl chloroformate is reacted with a fluorinated pyrrolidine precursor in the presence of a base (e.g., triethylamine) at controlled temperatures (0–25°C) . Purification involves column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients) . Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
Q. How is the stereochemistry of the (2R,4S) configuration confirmed in this compound?
- Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. For related fluorinated carbamates, dihedral angles between aromatic rings and substituents (e.g., 75.1° for pyridine-phenyl interactions) provide structural validation . Alternatively, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy can distinguish enantiomers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and handling. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline . Store in sealed containers at room temperature, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How does the (2R,4S) stereochemistry influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The fluoropyrrolidine ring’s stereochemistry affects steric and electronic environments. For example, the 4S-fluorine atom may induce dipole interactions, altering reaction kinetics. Comparative studies with (2S,4R) or non-fluorinated analogs show differences in reaction rates with electrophiles (e.g., alkyl halides) . Density functional theory (DFT) calculations can model transition states to rationalize stereochemical outcomes .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data often arise from impurities or solvent effects. Use deuterated solvents (e.g., CDCl₃) for NMR and high-resolution MS (HRMS) to confirm molecular ions. For ambiguous peaks, 2D NMR techniques (e.g., COSY, HSQC) clarify spin-spin coupling and carbon-proton correlations . Cross-validate with independent synthetic batches .
Q. What strategies optimize yield and regioselectivity in large-scale synthesis?
- Methodological Answer : Use flow chemistry reactors to enhance mixing and heat transfer, reducing side reactions. Catalysts like palladium on carbon (Pd/C) or enzymatic systems improve regioselectivity in carbamate formation . Monitor reaction progress via inline Fourier-transform infrared (FTIR) spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How can the compound’s stability under varying pH and solvent conditions be systematically assessed?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) and organic solvents (e.g., DMSO, acetonitrile) at 40°C for 24–72 hours. Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). For fluorinated analogs, ¹⁹F NMR tracks defluorination or ring-opening reactions .
Q. What experimental designs are recommended to evaluate its biological activity in enzyme inhibition assays?
- Methodological Answer : Use fluorescence-based assays (e.g., Förster resonance energy transfer, FRET) with target enzymes (e.g., kinases or proteases). Pre-incubate the compound with the enzyme and measure IC₅₀ values. Compare with non-fluorinated or stereoisomeric analogs to isolate stereochemical and electronic effects . Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to guide mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
